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Compound of Interest

Compound Name: WYE-687 dihydrochloride

Cat. No.: B15621921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological

properties of WYE-687 dihydrochloride, a potent and selective ATP-competitive inhibitor of

the mammalian target of rapamycin (mTOR). This document collates critical data on its

mechanism of action, chemical characteristics, and relevant experimental protocols to support

its application in preclinical research and drug development.

Chemical Properties and Data
WYE-687 dihydrochloride is a synthetic, small-molecule inhibitor targeting the mTOR kinase.

Its chemical and physical properties are summarized below.
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Property Value

Chemical Name

N-[4-[4-(4-Morpholinyl)-1-[1-(3-

pyridinylmethyl)-4-piperidinyl]-1H-pyrazolo[3,4-

d]pyrimidin-6-yl]phenyl]-carbamic acid methyl

ester dihydrochloride

Molecular Formula C₂₈H₃₂N₈O₃·2HCl

Molecular Weight 601.53 g/mol

CAS Number 1702364-87-1

Purity ≥98% (HPLC)

Solubility Soluble to 100 mM in water and DMSO

Storage Desiccate at room temperature

Mechanism of Action and Biological Activity
WYE-687 is a potent inhibitor of mTOR kinase, acting competitively with ATP. It effectively

inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a

global shutdown of mTOR signaling.[1][2][3][4] This dual inhibition is a key feature,

distinguishing it from rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[5]

The inhibition of mTORC1 and mTORC2 by WYE-687 disrupts downstream signaling pathways

critical for cell growth, proliferation, and survival. Specifically, it blocks the phosphorylation of

key substrates such as S6 kinase (S6K), eukaryotic initiation factor 4E-binding protein 1 (4E-

BP1) downstream of mTORC1, and Akt at serine 473 (S473) and SGK downstream of

mTORC2.[2] This comprehensive blockade of mTOR signaling contributes to its potent anti-

proliferative and pro-apoptotic effects in various cancer cell lines.[1][2]

Furthermore, WYE-687 has been shown to down-regulate the expression of hypoxia-inducible

factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of

angiogenesis.[1][2]

In Vitro Activity
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The inhibitory activity of WYE-687 against mTOR and other kinases has been quantified,

demonstrating its potency and selectivity.

Target IC₅₀ (nM) Notes

mTOR 7
Potent, ATP-competitive

inhibition.[1][2][3][4]

PI3Kα 81
Over 100-fold selectivity for

mTOR over PI3Kα.[2][3][4]

PI3Kγ 3110
Over 500-fold selectivity for

mTOR over PI3Kγ.[2][3]

WYE-687 exhibits significant anti-proliferative activity in a variety of cancer cell lines, inducing

G1 cell cycle arrest and apoptosis.[1] For instance, in 786-O renal cell carcinoma (RCC) cells,

the IC₅₀ for cell survival inhibition was determined to be 23.21 ± 2.25 nM.[5] This was

significantly more potent than the mTORC1 inhibitors rapamycin and RAD001 (everolimus) in

the same cell line.[5]

In Vivo Activity
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of WYE-687.

Oral administration of WYE-687 at doses of 5 or 25 mg/kg daily significantly inhibited the

growth of U937 leukemia xenograft tumors in SCID mice.[3] Similarly, in a 786-O RCC

xenograft model, daily oral gavage of 25 mg/kg WYE-687 resulted in significant tumor growth

inhibition.[6]

Signaling Pathway Inhibition
The following diagram illustrates the central role of mTOR in cell signaling and the points of

inhibition by WYE-687.
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Caption: WYE-687 inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of WYE-687's activity. Below

are protocols for key experiments.
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In Vitro mTOR Kinase Assay
This protocol describes an immune-complex kinase assay to measure the inhibitory activity of

WYE-687 on mTORC1 and mTORC2.[1]

Materials:

FLAG-tagged mTOR (recombinant)

His6-tagged S6K (for mTORC1) or His6-tagged Akt (for mTORC2) as substrates

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10

mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA

ATP solution

WYE-687 dihydrochloride stock solution (in DMSO)

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA

Europium-labeled anti-phospho-(T389)-S6K antibody

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) reagents

96-well plates (for reaction and detection)

Procedure:

Enzyme Preparation: Dilute FLAG-TOR enzyme in kinase assay buffer.

Compound Addition: In a 96-well plate, add 0.5 µL of WYE-687 at various concentrations (or

DMSO as a vehicle control) to each well.

Enzyme Addition: Add 12 µL of the diluted enzyme to each well and mix briefly.

Reaction Initiation: Initiate the kinase reaction by adding 12.5 µL of kinase assay buffer

containing ATP and the respective substrate (His6-S6K or His6-Akt). The final reaction

volume should be 25 µL, containing approximately 800 ng/mL FLAG-TOR, 100 µM ATP, and

1.25 µM substrate.
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Incubation: Incubate the reaction plate for 2 hours at room temperature with gentle shaking.

Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer.

Substrate Capture: Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate

containing 55 µL of PBS. Allow the His6-tagged substrate to attach to the plate for 2 hours.

Washing: Aspirate the wells and wash once with PBS.

Antibody Incubation: Add 100 µL of DELFIA buffer containing the Europium-labeled anti-

phospho-substrate antibody (e.g., 40 ng/mL Eu-P(T389)-S6K antibody). Incubate for 1 hour

with gentle agitation.

Washing: Aspirate the wells and wash four times with PBS containing 0.05% Tween 20

(PBST).

Signal Detection: Add 100 µL of DELFIA Enhancement solution to each well. Read the time-

resolved fluorescence in a suitable plate reader.

Data Analysis: Calculate the enzymatic activity and the percentage of inhibition by WYE-687

at each concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxic effects of WYE-687 on cultured cells.[5]

Materials:

Cancer cell lines (e.g., 786-O, A498)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

WYE-687 dihydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well cell culture plates
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Procedure:

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with increasing concentrations of WYE-687 (e.g., 1 nM

to 1000 nM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the

formation of formazan crystals.

Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Western Blot Analysis
This protocol is for examining the phosphorylation status of mTOR pathway proteins.[5][7]

Materials:

Cell lysates from treated and untreated cells

Protein quantification assay (e.g., BCA)

SDS-PAGE gels

PVDF membranes

Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-S6K (T389), anti-S6K, anti-p-S6,

anti-S6, anti-HIF-1α, anti-HIF-2α, and a loading control like β-actin)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Procedure:

Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST)

for 1 hour.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Densitometrically quantify the band intensities to determine the relative changes in

protein phosphorylation and expression.

Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro activity of WYE-687.
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Caption: Workflow for in vitro evaluation of WYE-687.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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